molecular formula C9H4BrF6NO B6334952 3-Bromo-5-trifluoromethyl-trifluoroacetanilide CAS No. 1485918-71-5

3-Bromo-5-trifluoromethyl-trifluoroacetanilide

Cat. No. B6334952
M. Wt: 336.03 g/mol
InChI Key: PNLKBJLUSQTWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-trifluoromethyl-trifluoroacetanilide (3-Br-5-TFM-TFA) is an organofluorine compound with a broad range of applications in research and industry. It is a versatile compound that can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. 3-Br-5-TFM-TFA has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-5-trifluoromethyl-trifluoroacetanilide involves the bromination of 5-trifluoromethyl-trifluoroacetanilide.

Starting Materials
5-trifluoromethyl-trifluoroacetanilide, Bromine, Acetic acid, Sodium acetate, Sulfuric acid, Wate

Reaction
Dissolve 5-trifluoromethyl-trifluoroacetanilide in acetic acid, Add bromine dropwise to the solution with stirring, Maintain the temperature at 0-5°C during the addition of bromine, After the addition of bromine is complete, stir the reaction mixture at room temperature for 2 hours, Add sodium acetate to the reaction mixture and stir for 30 minutes, Add water to the reaction mixture and stir for 30 minutes, Extract the product with ethyl acetate, Dry the organic layer with anhydrous sodium sulfate, Filter and evaporate the solvent to obtain 3-Bromo-5-trifluoromethyl-trifluoroacetanilide as a white solid

Mechanism Of Action

The mechanism of action of 3-Br-5-TFM-TFA is not fully understood. However, it is believed to be a nucleophilic reagent that can react with various electrophiles, such as amines and aldehydes, to form amides and other compounds. It is also believed to act as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Br-5-TFM-TFA are not well understood. It is believed to be a relatively non-toxic compound, but it is not known if it has any long-term effects on human health. It is also not known if it has any effect on the environment.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Br-5-TFM-TFA in lab experiments is its versatility. It can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. It is also relatively non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be used in an organic solvent. In addition, it is not very stable and can decompose over time.

Future Directions

There are many potential future directions for the use of 3-Br-5-TFM-TFA. One potential direction is the development of new synthetic methods using the compound. Another potential direction is the development of new catalysts and reagents using the compound. In addition, the compound could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. Finally, further research could be done to investigate the biochemical and physiological effects of the compound.

Scientific Research Applications

3-Br-5-TFM-TFA has a wide range of applications in scientific research. It is used as a reagent for various synthetic transformations, such as the synthesis of amides, esters, and other compounds. It is also used as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles. In addition, it is used as a building block for drug discovery, as it can be used to synthesize compounds with desired pharmacological properties.

properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF6NO/c10-5-1-4(8(11,12)13)2-6(3-5)17-7(18)9(14,15)16/h1-3H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKBJLUSQTWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-trifluoromethyl-trifluoroacetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.